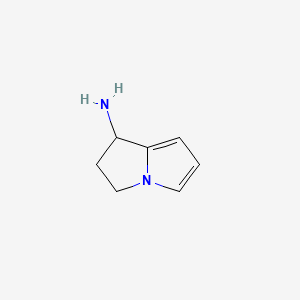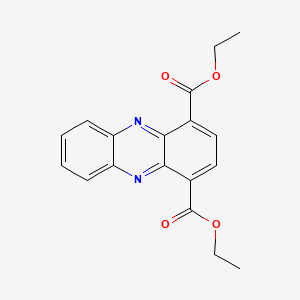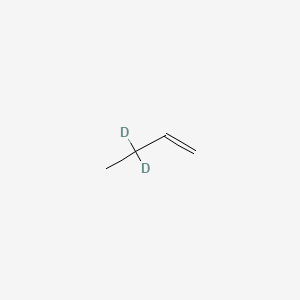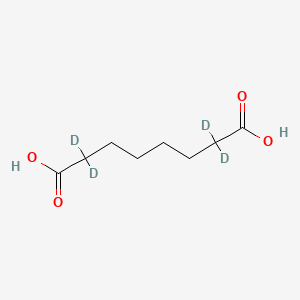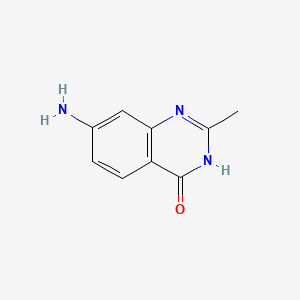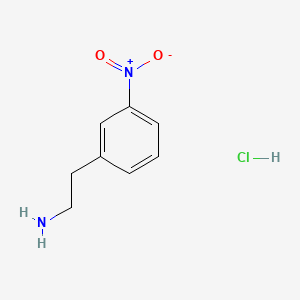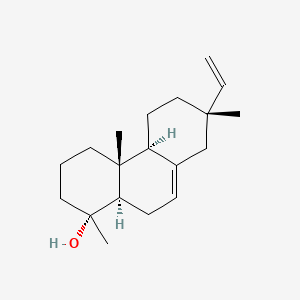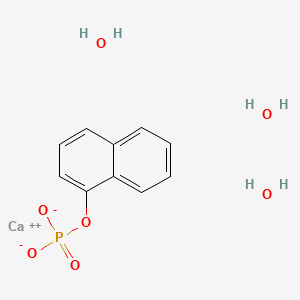
Calcium naphthalen-1-yl phosphate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium naphthalen-1-yl phosphate trihydrate is a chemical compound with the molecular formula C20H16CaO8P2·3H2O. It is also known as 1-naphthyl phosphate calcium salt trihydrate. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium naphthalen-1-yl phosphate trihydrate typically involves the reaction of naphthalen-1-yl phosphate with calcium ions in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the trihydrate form. The process involves the following steps:
- Dissolution of naphthalen-1-yl phosphate in water.
- Addition of a calcium salt, such as calcium chloride, to the solution.
- Stirring the mixture at room temperature to allow the reaction to proceed.
- Isolation of the product by filtration and drying to obtain the trihydrate form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Calcium naphthalen-1-yl phosphate trihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of naphthalen-1-yl phosphate and calcium ions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Complexation: The calcium ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Complexation: Ligands such as EDTA or other chelating agents.
Major Products Formed
Hydrolysis: Naphthalen-1-yl phosphate and calcium ions.
Substitution Reactions: Derivatives of naphthalen-1-yl phosphate with different functional groups.
Complexation: Calcium-ligand complexes.
Aplicaciones Científicas De Investigación
Calcium naphthalen-1-yl phosphate trihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving phosphate metabolism.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of calcium naphthalen-1-yl phosphate trihydrate involves its interaction with biological molecules and ions. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. The calcium ion can also play a role in signaling and structural functions within cells.
Comparación Con Compuestos Similares
Similar Compounds
Calcium phosphate: A common compound with similar calcium and phosphate components but lacks the naphthalen-1-yl group.
Naphthalen-1-yl phosphate: Similar phosphate group but without the calcium ion.
Calcium naphthalen-2-yl phosphate trihydrate: Similar structure but with the phosphate group attached to the 2-position of the naphthalene ring.
Uniqueness
Calcium naphthalen-1-yl phosphate trihydrate is unique due to the presence of both calcium and naphthalen-1-yl phosphate in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
calcium;naphthalen-1-yl phosphate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Ca.3H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h1-7H,(H2,11,12,13);;3*1H2/q;+2;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPLNLBXXLFDL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.O.O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13CaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol](/img/structure/B579597.png)
![1,7-Dimethyl-1H-thiazolo[4,5-g]indazole](/img/structure/B579599.png)
